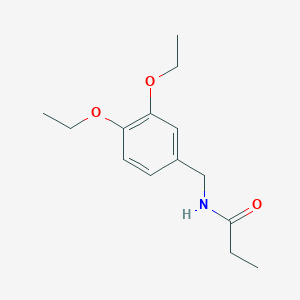
N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against various weeds. The chemical formula of diuron is C9H10Cl2N2O, and its molecular weight is 233.1 g/mol.
作用机制
Diuron acts by inhibiting photosynthesis in plants. It blocks electron transport in the photosynthetic chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death. Diuron is absorbed by the roots and leaves of plants and is translocated throughout the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. It also affects the uptake and transport of nutrients in plants, leading to reduced growth and yield. In addition, diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
实验室实验的优点和局限性
Diuron is a widely used herbicide, and its mode of action has been extensively studied. It is relatively easy to synthesize and is commercially available. However, diuron has limitations for use in lab experiments, as it is toxic to many organisms and can have negative effects on the environment. Care should be taken when handling and disposing of diuron, and appropriate safety measures should be followed.
未来方向
There are several future directions for research on diuron. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the study of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further research on the toxic effects of diuron on aquatic organisms, particularly in the context of climate change and other environmental stressors. Finally, there is a need for research on the development of new methods for the detection and analysis of diuron in environmental samples.
合成方法
Diuron can be synthesized by reacting 2,4-dichlorophenylisocyanate with 1-ethylpropylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to diuron by further reaction with water.
科学研究应用
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It is used to control weeds in crops such as cotton, sugarcane, citrus, and soybeans. It is also used in forestry to control weeds and brush in forests. Diuron has been shown to be effective against a wide range of weed species, including annual and perennial grasses, broadleaf weeds, and sedges.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGBFCFHPJFYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)

![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)
![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5316110.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)
![4-[({[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5316121.png)
![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)
